![molecular formula C9H9IO3 B12952021 (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12952021.png)
(7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound that belongs to the class of dihydrobenzodioxins This compound is characterized by the presence of an iodine atom at the 7th position and a methanol group at the 2nd position of the dihydrobenzo[b][1,4]dioxin ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the iodination of a precursor dihydrobenzo[b][1,4]dioxin compound followed by the introduction of the methanol group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-80°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
(7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen atom or substituted with other functional groups.
Substitution: The iodine atom can be substituted with other halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions include:
Oxidation: Formation of (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)formaldehyde or (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)carboxylic acid.
Reduction: Formation of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol.
Substitution: Formation of various substituted dihydrobenzo[b][1,4]dioxin derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial and anticancer properties. The presence of the iodine atom and the methanol group contributes to its bioactivity, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a promising compound for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and electronic materials .
Mécanisme D'action
The mechanism of action of (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets. The iodine atom and the methanol group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- (7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- (7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Uniqueness
Compared to similar compounds, (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and bioactivity, making it more effective in various applications .
Propriétés
Formule moléculaire |
C9H9IO3 |
|---|---|
Poids moléculaire |
292.07 g/mol |
Nom IUPAC |
(6-iodo-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C9H9IO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2 |
Clé InChI |
VDQQMLWTKNMZDG-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=C(O1)C=CC(=C2)I)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


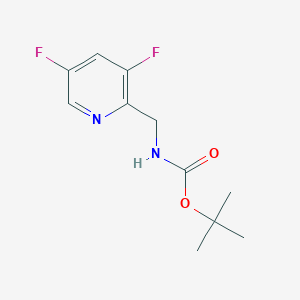
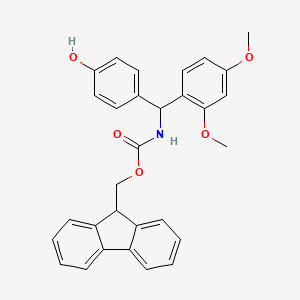
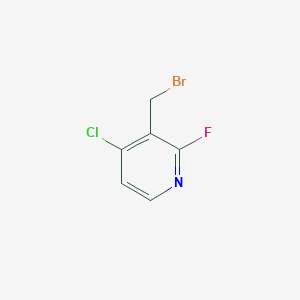
![O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate](/img/structure/B12951955.png)

![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12951964.png)

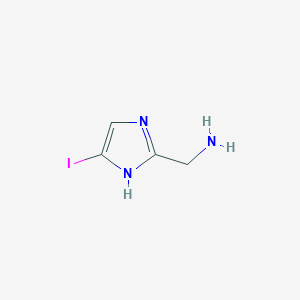
![1'-Methyl-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B12951975.png)
![7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12951979.png)
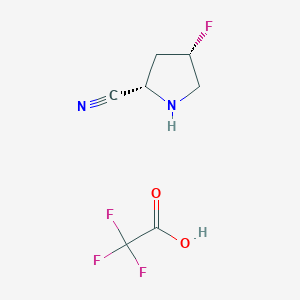
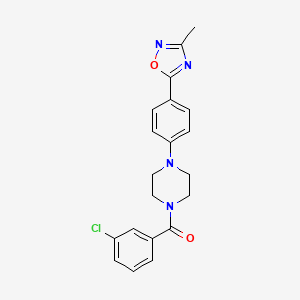
![(S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B12951988.png)
![N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B12952000.png)
